molecular formula C17H15N5 B227862 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Número de catálogo B227862
Peso molecular: 289.33 g/mol
Clave InChI: YKEVULXNKMWCPY-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine, also known as TDB or TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TDB was first synthesized in 2006 and has since been extensively studied for its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections.

Mecanismo De Acción

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins that are necessary for downstream signaling. This results in reduced production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to reduce inflammation in animal models of sepsis and inflammatory bowel disease. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to have anti-tumor effects in animal models of cancer. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have a protective effect on the liver in animal models of liver injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. However, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a relatively short half-life in vivo, which may limit its therapeutic potential.

Direcciones Futuras

Future research on 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could focus on developing more potent and selective TLR4 inhibitors, as well as exploring the potential therapeutic applications of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine in other diseases. In addition, further studies on the pharmacokinetics and pharmacodynamics of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could help to optimize dosing regimens and improve its therapeutic potential.

Métodos De Síntesis

The synthesis of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves a multistep process starting with the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form a benzimidazole intermediate. This intermediate is then reacted with 2-phenylacetaldehyde and ammonium acetate to form the triazine ring system. The final step involves reduction of the nitro group to form the amine.

Aplicaciones Científicas De Investigación

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including sepsis, cancer, and inflammatory disorders. In preclinical studies, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis and inflammatory bowel disease. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have anti-tumor effects in animal models of cancer.

Propiedades

Nombre del producto

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Fórmula molecular

C17H15N5

Peso molecular

289.33 g/mol

Nombre IUPAC

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+

Clave InChI

YKEVULXNKMWCPY-ZHACJKMWSA-N

SMILES isomérico

C1=CC=C(C=C1)/C=C/C2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES canónico

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.